CyJohnPhos

Descripción general

Descripción

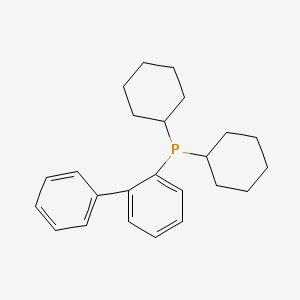

CyJohnPhos [(2-Biphenyl)dicyclohexylphosphine] is an air-stable, bulky and electron-rich monodentate biarylphosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions.

Aplicaciones Científicas De Investigación

Ruthenium(0)-Catalyzed [4+2] Cycloaddition

A significant application of CyJohnPhos is observed in the Ruthenium(0)-catalyzed [4+2] cycloaddition of acetylenic aldehydes with α-ketols. This process, facilitated by Ruthenium(0) complexes modified with this compound, leads to the formation of [4+2] cycloadducts as single diastereomers. This methodology is crucial for the convergent construction of type II polyketide ring systems, particularly those in the angucycline class, which are significant in scientific research for their potential pharmacological applications (Saxena, Perez, & Krische, 2016).

Palladium-Catalyzed Amination Reactions

This compound has been studied in the context of its activity in palladium-catalyzed amination reactions. A comparative study with this compound and PtBu3 highlighted its role in such reactions. The insights from this study are valuable for further ligand design and catalyst improvement, as understanding the mechanisms of different catalysts based on various ligands is crucial in the field of chemistry and material science (Scharf et al., 2019).

Decarboxylative Cross-Coupling Reaction

Another significant application of this compound is in the decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Utilizing a combination of palladium chloride and this compound, this reaction proceeds efficiently, showing good functional-group tolerance. This method is significant in the synthesis of complex organic molecules, which has implications in various fields including pharmaceuticals and materials science (Wang, Ding, He, & Wu, 2009).

Mecanismo De Acción

Target of Action

CyJohnPhos, also known as 2-(Dicyclohexylphosphino)biphenyl, is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of this compound, it is developed to enhance the reactivity of palladium catalysis during cross-coupling reactions .

Mode of Action

This compound interacts with its target, palladium, to form a complex that enhances the reactivity of the palladium catalyst . This interaction results in an increase in the efficiency and selectivity of the cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction . This reaction is a common method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of various organic compounds . The enhanced reactivity provided by this compound allows for more efficient and selective cross-coupling reactions .

Pharmacokinetics

It’s worth noting that this compound is soluble in common organic solvents, which can impact its distribution and use in various reactions .

Result of Action

The result of this compound’s action is the enhanced reactivity of palladium catalysis, leading to more efficient and selective cross-coupling reactions . This can result in the synthesis of a wide range of organic compounds with high yield and selectivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is air-stable, which means it can be used in reactions under normal atmospheric conditions . Additionally, it is sensitive to light, indicating that its stability and efficacy can be affected by light exposure . Furthermore, it is typically stored under inert gas (nitrogen or argon) at 2-8°C, suggesting that temperature and the presence of oxygen can also influence its stability and action .

Análisis Bioquímico

Biochemical Properties

CyJohnPhos plays a crucial role in biochemical reactions, particularly in enhancing the reactivity of palladium catalysis during cross-coupling reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in combination with a nickel catalyst for the Suzuki-Miyaura arylation of tertiary benzylic acetates with aryl boroxines to produce diaryl and triaryl quaternary stereocenters . It also serves as a ligand in the palladium-catalyzed synthesis of 1,3,5-tris(2′-aminophenyl)benzene, a core building block for potential ionic receptors . These interactions highlight the versatility and importance of this compound in biochemical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its function as a ligand in palladium-catalyzed cross-coupling reactions. It enhances the reactivity of palladium catalysis by providing a bulky and electron-rich environment that stabilizes the palladium center . This stabilization facilitates various reactions, including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other cross-coupling reactions . The binding interactions of this compound with palladium and other biomolecules are crucial for its effectiveness in these reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which is essential for its use in various biochemical reactions Like many chemical reagents, it may undergo degradation under certain conditions

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in palladium-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is likely transported via specific transporters or binding proteins that facilitate its localization to the sites of biochemical reactions

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in its localization

Propiedades

IUPAC Name |

dicyclohexyl-(2-phenylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSNDSFWVKMJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370170 | |

| Record name | 2-(Dicyclohexylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247940-06-3 | |

| Record name | 2-(Dicyclohexylphosphino)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247940-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyclohexylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, [1,1'-biphenyl]-2-yldicyclohexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)